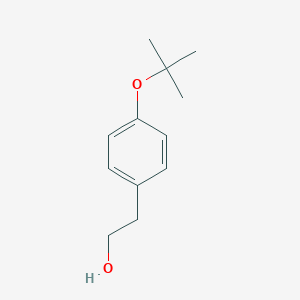

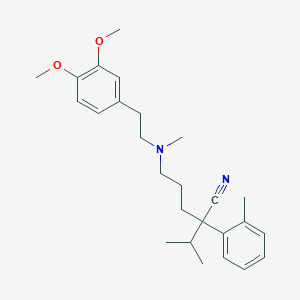

2-Fluoro-4,5-dimethoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

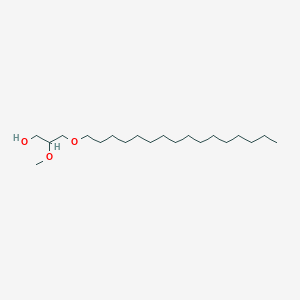

The synthesis of fluorobenzonitrile derivatives, such as 2-Fluoro-4,5-dimethoxybenzonitrile, often involves fluorination of corresponding chlorobenzonitrile with potassium fluoride under specific conditions to achieve high purity and yield. For instance, Zhi (2001) reports the preparation of 4-Fluorobenzonitrile by fluorination of 4-chlorobenzonitrile using potassium fluoride, highlighting the process's efficiency in synthesizing fluorinated benzonitriles (Zhi, 2001).

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4,5-dimethoxybenzonitrile can be analyzed through methods like X-ray crystallography, as demonstrated by Sweeney et al. (2018) in their synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Such studies confirm the compound's structure and provide detailed insights into its geometric parameters (Sweeney, McArdle, & Aldabbagh, 2018).

Chemical Reactions and Properties

2-Fluoro-4,5-dimethoxybenzonitrile participates in various chemical reactions, including halodeboronation and nitrification, illustrating its reactivity and functional group compatibility. For example, Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, a method potentially applicable to the synthesis of similar compounds (Szumigala, Devine, Gauthier, & Volante, 2004).

Applications De Recherche Scientifique

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as 5-fluorouracil (5-FU) and its derivatives, are widely studied for their applications in cancer chemotherapy. These compounds are utilized for their ability to interfere with the synthesis of DNA in cancer cells, thereby inhibiting their growth and proliferation. Research has shown that fluorinated pyrimidines like 5-FU are clinically useful in the palliation of patients suffering from advanced cancers, particularly tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

Synthesis of Fluorinated Compounds

The development of practical methods for the synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated intermediates in pharmaceutical manufacturing. Such research addresses the challenges of synthesizing these compounds efficiently and safely, considering the toxic and potentially explosive nature of some reagents involved (Qiu et al., 2009).

Fluorinated Liquid Crystals

The study of fluorinated liquid crystals demonstrates the unique properties imparted by fluorine atoms, such as modifying melting points, mesophase morphology, and physical properties like dielectric anisotropy. These modifications are crucial for the development of materials with tailored properties for specific commercial applications, including displays and optical devices (Hird, 2007).

Environmental and Biomonitoring Analysis

The analysis of fluoroalkylether substances, emerging pollutants in the environment, underscores the role of fluorinated compounds in environmental science. Such studies aim to understand the distribution, fate, and effects of these substances on human health and the environment, contributing to the development of strategies for pollution control and remediation (Munoz et al., 2019).

Medical Imaging

In medical imaging, fluorinated compounds like [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) are used as tracers in positron emission tomography (PET) to assess cellular proliferation, offering a non-invasive tool for cancer staging and monitoring the response to treatment. Despite certain limitations, such tracers provide valuable information for the management of cancer patients (Been et al., 2004).

Safety and Hazards

The compound is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing it locked up .

Propriétés

IUPAC Name |

2-fluoro-4,5-dimethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGCLSVCWWARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378963 |

Source

|

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4,5-dimethoxybenzonitrile | |

CAS RN |

119396-88-2 |

Source

|

| Record name | 2-Fluoro-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119396-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)